molecular formula C16H13Cl2N5O B11998794 3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide

3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide

Katalognummer: B11998794
Molekulargewicht: 362.2 g/mol
InChI-Schlüssel: IUXJDVWBNNQRJG-VXLYETTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide is a complex organic compound that features a benzotriazole moiety and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide typically involves the condensation of 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrazide with 2,6-dichlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers or corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde
  • 3-(1H-1,2,3-benzotriazol-1-yl)propanamide
  • 3-(1H-1,2,3-benzotriazol-1-yl)propane-1,2-diol

Uniqueness

3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide is unique due to the presence of both the benzotriazole and dichlorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Eigenschaften

Molekularformel

C16H13Cl2N5O

Molekulargewicht

362.2 g/mol

IUPAC-Name

3-(benzotriazol-1-yl)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H13Cl2N5O/c17-12-4-3-5-13(18)11(12)10-19-21-16(24)8-9-23-15-7-2-1-6-14(15)20-22-23/h1-7,10H,8-9H2,(H,21,24)/b19-10+

InChI-Schlüssel

IUXJDVWBNNQRJG-VXLYETTFSA-N

Isomerische SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=C(C=CC=C3Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.